molecular formula C17H20N3NaO4S B1260376 Omeprazole sodium hydrate

Omeprazole sodium hydrate

Cat. No. B1260376
M. Wt: 385.4 g/mol
InChI Key: RRFCKCAQHRITRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06207188B1

Procedure details

Omeprazole (1300 g; 3.77 mol) was added under vigorous mechanical stirring to a mixture of tetrahydrofurane (13 L) and 50% aqueous NaOH (296 g, 3.7 mol) and stirring was continued for 45 min. Trichloroethylene (5.7 L) was added and stirring was continued over night at room temperature. The mixture was cooled to +5° C. and then stirred for 3 h. The precipitate was filtered off and the filter cake was washed with trichloroethylene (5 L) and dried under reduced pressure at 50° C. giving omeprazole sodium salt (1314 g, 95%), m.p. 208-210 ° C.
Quantity
1300 g
Type
reactant
Reaction Step One
Quantity
5.7 L
Type
reactant
Reaction Step Two
Name
Quantity
296 g
Type
reactant
Reaction Step Three
Quantity
13 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]([CH2:11][S+:12]([O-:24])[C:13]2[NH:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH3:23])=[CH:19][C:20]=3[N:21]=2)=[C:6]([CH3:10])[C:7]=1[O:8][CH3:9].[OH-:25].[Na+:26].ClC=C(Cl)Cl>O1CCCC1>[CH3:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([CH3:10])[C:5]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH3:23])=[CH:19][C:20]=3[N:21]=2)=[O:24])=[N:4][CH:3]=1.[OH2:25].[Na+:26] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
1300 g
Type
reactant
Smiles
CC=1C=NC(=C(C1OC)C)C[S+](C=2NC=3C=CC(=CC3N2)OC)[O-]
Step Two
Name
Quantity
5.7 L
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
296 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued over night at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to +5° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
the filter cake was washed with trichloroethylene (5 L)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 1314 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.